molecular formula C7H2F4O B099461 2,3,4,5-Tetrafluorobenzaldehyde CAS No. 16583-06-5

2,3,4,5-Tetrafluorobenzaldehyde

Cat. No. B099461
CAS RN: 16583-06-5
M. Wt: 178.08 g/mol
InChI Key: UPJHEKIKCNDMEX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzaldehyde is a chemical compound with the molecular formula C7H2F4O . It has a molecular weight of 178.09 . The compound is typically stored at 4°C .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrafluorobenzaldehyde involves a multi-step reaction . The first step involves the use of bromine (Br2) and sulfur trioxide (SO3) in sulfuric acid (H2SO4) . The exact details of the synthesis process are not provided in the search results.


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrafluorobenzaldehyde consists of a benzene ring with four fluorine atoms and one aldehyde group attached . The InChI code for the compound is 1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrafluorobenzaldehyde is a colorless to light yellow to light orange clear liquid . It has a boiling point of 176.6°C at 760 mmHg and a melting point of 63-65°C . The compound has a specific gravity of 1.51 .

Safety and Hazards

2,3,4,5-Tetrafluorobenzaldehyde is classified as a flammable liquid and vapor. It can cause skin and eye irritation . Safety precautions include keeping the container tightly closed, using non-sparking tools, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,3,4,5-tetrafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJHEKIKCNDMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370084
Record name 2,3,4,5-Tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16583-06-5
Record name 2,3,4,5-Tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrafluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,3,4,5-tetrafluorobenzaldehyde utilized in the synthesis of quinolone intermediates?

A1: The research demonstrates the use of 2,3,4,5-tetrafluorobenzaldehyde as a starting material in a reaction sequence to produce quinolone intermediates []. Specifically, it undergoes an aldol reaction with methyl propiolate in the presence of a ZrCl4/Bu4NI catalyst system. This reaction yields a β-iodo-α-(hydroxyalkyl)acrylate intermediate. This intermediate can then be further transformed through oxidation, amination, and hydrolysis reactions to obtain various quinolone intermediates, including 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids [].

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